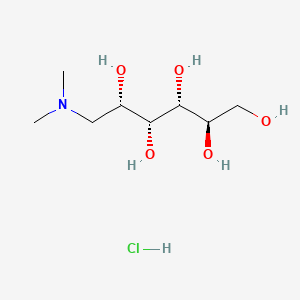
N,N-Dimethyl-D-glucamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-D-glucamine Hydrochloride is a chemical compound with the molecular formula C8H19NO5·HClThis compound is primarily used in the field of infectious disease research and as an antimicrobial agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-D-glucamine Hydrochloride typically involves the reaction of D-glucose with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-D-glucamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted glucamine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-D-glucamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Employed in the study of cellular processes and as a buffer in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-D-glucamine Hydrochloride involves its interaction with cellular components. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with cell membrane integrity .
Comparación Con Compuestos Similares
N,N-Dimethylglycine Hydrochloride: Similar in structure but differs in its applications and mechanism of action.
Glucosamine Hydrochloride: Shares a similar glucamine backbone but has different functional groups and uses
Uniqueness: N,N-Dimethyl-D-glucamine Hydrochloride is unique due to its specific antimicrobial properties and its use in infectious disease research. Its ability to interact with cellular components and disrupt cellular processes sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H20ClNO5 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C8H19NO5.ClH/c1-9(2)3-5(11)7(13)8(14)6(12)4-10;/h5-8,10-14H,3-4H2,1-2H3;1H/t5-,6+,7+,8+;/m0./s1 |
Clave InChI |
LQHDEGQXAYWMIZ-ANJNCBFHSA-N |
SMILES isomérico |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
SMILES canónico |
CN(C)CC(C(C(C(CO)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















